Dimethyl 5-((2-nitrobenzoyl)amino)isophthalate
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Overview
Description
Dimethyl 5-((2-nitrobenzoyl)amino)isophthalate is an organic compound with the molecular formula C17H14N2O7 and a molecular weight of 358.31 g/mol . This compound is known for its unique structure, which includes a nitrobenzoyl group attached to an isophthalate moiety. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of Dimethyl 5-((2-nitrobenzoyl)amino)isophthalate typically involves the reaction of dimethyl 5-aminoisophthalate with 2-nitrobenzoyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Dimethyl 5-((2-nitrobenzoyl)amino)isophthalate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Scientific Research Applications
Dimethyl 5-((2-nitrobenzoyl)amino)isophthalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe to investigate biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 5-((2-nitrobenzoyl)amino)isophthalate involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form an amino group, which can then interact with various biological molecules. The ester groups can also be hydrolyzed to release carboxylic acids, which can participate in further biochemical reactions .
Comparison with Similar Compounds
Dimethyl 5-((2-nitrobenzoyl)amino)isophthalate can be compared with other similar compounds such as:
Dimethyl 5-((2-methyl-3-nitrobenzoyl)amino)isophthalate: This compound has a similar structure but with a methyl group instead of a hydrogen atom on the benzoyl ring.
Dimethyl 5-((4-methyl-3-nitrobenzoyl)amino)isophthalate: This compound has a methyl group at a different position on the benzoyl ring.
Dimethyl 5-((4-nitrobenzoyl)amino)isophthalate: This compound has the nitro group at a different position on the benzoyl ring.
These compounds share similar chemical properties but differ in their specific reactivity and applications due to the variations in their structures.
Properties
CAS No. |
328259-18-3 |
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Molecular Formula |
C17H14N2O7 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
dimethyl 5-[(2-nitrobenzoyl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C17H14N2O7/c1-25-16(21)10-7-11(17(22)26-2)9-12(8-10)18-15(20)13-5-3-4-6-14(13)19(23)24/h3-9H,1-2H3,(H,18,20) |
InChI Key |
ZQWQYZAASRENRV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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